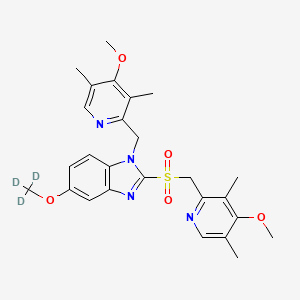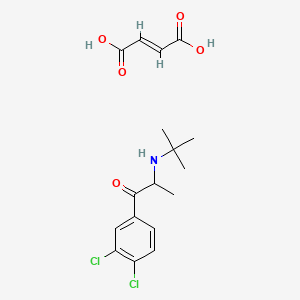
N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone: is a deuterated derivative of Omeprazole, a well-known proton pump inhibitor used primarily in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. The deuterated form is often used in research to study the pharmacokinetics and metabolic pathways of the parent compound due to its enhanced stability and altered metabolic profile.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyridine derivative, .
Formation of the Sulfone Group: The sulfone group is introduced via oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Final Coupling: The final step involves coupling the deuterated pyridine derivative with the sulfone group under controlled conditions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To handle large volumes and ensure consistent quality.
Purification Steps: Including crystallization, distillation, and chromatography to achieve the desired purity.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
化学反応の分析
Types of Reactions
N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone: undergoes several types of chemical reactions:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide under reducing conditions.
Substitution: The methoxy and methyl groups on the pyridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation Products: Further oxidized sulfones or sulfoxides.
Reduction Products: Corresponding sulfides.
Substitution Products: Various substituted pyridine derivatives.
科学的研究の応用
N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone: has several scientific research applications:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Omeprazole.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Used to investigate potential drug-drug interactions.
Biological Research: Employed in studies related to enzyme inhibition and receptor binding.
作用機序
The mechanism of action of N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone is similar to that of Omeprazole. It inhibits the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition reduces gastric acid secretion, providing relief from acid-related disorders. The deuterated form may exhibit slightly different pharmacokinetics, leading to prolonged action or altered metabolism.
類似化合物との比較
Similar Compounds
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: The S-enantiomer of Omeprazole, with improved pharmacokinetic properties.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: Known for its stability in acidic conditions and longer duration of action.
Uniqueness
N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone: is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and potential therapeutic applications.
特性
IUPAC Name |
1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-5-(trideuteriomethoxy)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O5S/c1-15-11-27-21(17(3)24(15)34-6)13-30-23-9-8-19(33-5)10-20(23)29-26(30)36(31,32)14-22-18(4)25(35-7)16(2)12-28-22/h8-12H,13-14H2,1-7H3/i5D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIYXRXEEIZGOI-VPYROQPTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C3=C(C=C(C=C3)OC)N=C2S(=O)(=O)CC4=NC=C(C(=C4C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)N(C(=N2)S(=O)(=O)CC3=NC=C(C(=C3C)OC)C)CC4=NC=C(C(=C4C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-Chloroethyl-d4)-2-methyl-9-(benzyloxy)-4H-pyrido[1,2a]pyrimidin-4-one](/img/structure/B585984.png)
![ACETALDEHYDE,[METHYL[2-(METHYLAMINO)ETHYL]AMINO]-](/img/structure/B585987.png)

![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine](/img/structure/B585993.png)


